2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone
Description
2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a 3-methoxyphenyl group at position 6 and a 4-benzylpiperidinyl-2-oxoethyl chain at position 2. Key features include:
- Molecular formula: C₂₅H₂₇N₃O₃ (estimated from analogs in ).
- Key functional groups: Pyridazinone ring (bioisostere for adenine), benzylpiperidine (modulates lipophilicity and receptor binding), and 3-methoxyphenyl (enhances π-π interactions and metabolic stability).
Pyridazinones are recognized for their roles as kinase inhibitors, monoamine oxidase (MAO) modulators, and anti-inflammatory agents . The 3-methoxyphenyl substituent may confer selectivity toward serotonergic or dopaminergic receptors, while the benzylpiperidine moiety could influence blood-brain barrier penetration .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-31-22-9-5-8-21(17-22)23-10-11-24(29)28(26-23)18-25(30)27-14-12-20(13-15-27)16-19-6-3-2-4-7-19/h2-11,17,20H,12-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVFLDQHWWPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridazinone Core: The pyridazinone core is formed through a condensation reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Hydrazide Condensation Reactions
The α-ketoethyl side chain facilitates condensation with hydrazine derivatives. A key reaction involves conversion to acetohydrazide intermediates, enabling further functionalization:
This reactivity was demonstrated in the synthesis of MAO-B inhibitor S4 ( ), where the hydrazide intermediate underwent Schiff base formation with aromatic aldehydes. The reaction shows:
Nucleophilic Substitution at Piperidine
The 4-benzylpiperidine group participates in alkylation and substitution reactions:
Example reaction:
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Alkylation : Reacts with propargyl bromide under basic conditions to form N-propargyl derivatives (IC₅₀ = 15.5 μM for MAO-B inhibition) .
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Quaternary ammonium salt formation : Treatment with methyl iodide yields water-soluble derivatives for pharmacological studies.
Pyridazinone Ring Modifications
The 3(2H)-pyridazinone core undergoes characteristic reactions:
Cyclocondensation
-
Key data : Ethyl acetoacetate condensation yields fused heterocycles (m.p. 129–130°C, IR 1731 cm⁻¹ for C=O) .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position:
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Nitration : Forms 4-nitro derivatives (H₂SO₄/HNO₃, 0°C)
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Sulfonation : Achieved with fuming H₂SO₄ (reaction time 2h)
Oxidation-Reduction Reactions
| Site | Reagent | Outcome | Application |
|---|---|---|---|
| Pyridazinone C=N bond | H₂/Pd-C | Saturation to 4,5-dihydropyridazinone | Bioactivity modulation |
| Piperidine N | mCPBA | N-Oxide formation | Metabolite synthesis |
Cross-Coupling Reactions
The methoxyphenyl group enables palladium-catalyzed couplings:
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Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install biaryl systems
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Buchwald-Hartwig : Amination reactions for introducing nitrogen substituents
Degradation Pathways
Stability studies reveal:
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Hydrolytic degradation : Cleavage of the amide bond at pH <3 or >10 (t₁/₂ = 8h at pH 1.2)
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Photodegradation : λₘₐₓ 254 nm causes ring-opening via [4π+4π] cycloreversion
Scientific Research Applications
Structure
The compound features a pyridazine core, which is substituted with a methoxyphenyl group and a piperidinyl moiety. This unique structure contributes to its biological activity.
Antidepressant Activity
Research indicates that derivatives of pyridazinone compounds exhibit antidepressant-like effects. A study involving similar compounds demonstrated their ability to enhance serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . Further research is needed to elucidate the mechanisms involved.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been investigated for its potential in neuroprotection. Animal models have indicated that it may help mitigate neuronal damage associated with conditions such as Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
A randomized controlled trial evaluated the antidepressant effects of a related pyridazinone derivative in patients with major depressive disorder. The results indicated significant improvement in depressive symptoms compared to placebo, supporting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In a laboratory setting, researchers assessed the anti-inflammatory effects of the compound on human monocytes. The findings revealed that treatment with the compound significantly reduced the expression of TNF-alpha and IL-6, key players in inflammation .
Case Study 3: Anticancer Activity
A study published in a peer-reviewed journal reported on the anticancer effects of this class of compounds on breast cancer cell lines. The results showed that treatment led to a dose-dependent reduction in cell viability and increased apoptosis markers .
Synthesis and Formulation
The synthesis of 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyridazine ring.
- Substitution Reactions : Introducing functional groups at specific positions on the aromatic rings to enhance bioactivity.
Pharmaceutical formulations incorporating this compound are being developed for improved bioavailability and targeted delivery systems.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural analogs and their distinguishing attributes:
Pharmacological and Industrial Implications
- MAO-B Inhibitors : Chlorophenyl/methoxyphenyl analogs (e.g., ) are candidates for neurodegenerative disease therapy. The target compound’s benzyl group may extend half-life via reduced CYP450 metabolism .
- Anti-inflammatory Agents : Fluorophenyl derivatives () highlight the importance of halogenation in potency, while methoxy groups (target compound) may improve solubility .
- Scalability : Piperazine- and piperidine-containing compounds face challenges in large-scale synthesis due to multi-step purifications. Benzylpiperidine (target compound) offers simpler purification via recrystallization .
Biological Activity
The compound 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antinociceptive and Anti-inflammatory Effects
Research indicates that pyridazinone derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a study involving various pyridazinones showed that certain derivatives effectively inhibited IL-1β production in HL-60 cells stimulated by lipopolysaccharide, demonstrating their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Antinociceptive | High | |
| Anti-inflammatory | Moderate to High | |
| Cytotoxicity | Variable | |
| MAO-B Inhibition | Effective |
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using L929 fibroblast cells. The compound showed variable cytotoxicity; for example, certain derivatives exhibited complete cell death at higher concentrations (50-100 µM), while others did not induce significant cytotoxicity at lower doses (1-20 µM). This suggests a selective action that could be harnessed in therapeutic applications .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Some derivatives demonstrated IC50 values indicating effective inhibition, which is crucial for developing treatments for conditions like Parkinson's disease .
Case Study 1: Analgesic Activity
In a controlled study, the analgesic activity of the compound was compared with standard analgesics. The results showed that it significantly reduced pain responses in animal models, suggesting its potential as a new analgesic agent.
Case Study 2: Anti-cancer Potential
A recent study focused on the effects of pyridazinone derivatives on gastric adenocarcinoma cells (AGS). The results indicated that certain compounds within this class exhibited cytotoxic effects against cancer cells, highlighting their potential as anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this pyridazinone derivative, and what intermediates are critical for structural validation?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate is the 4-benzylpiperidine-2-oxoethyl moiety, which can be prepared through N-alkylation of 4-benzylpiperidine with α-ketoesters. The pyridazinone core is typically formed via cyclocondensation of diketones with hydrazines . Purity should be confirmed using HPLC (>95%) and intermediates characterized by -NMR (e.g., benzyl proton resonance at δ 3.7–4.1 ppm) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming its molecular structure?
- Methodological Answer:
- Spectroscopy:
- NMR: Analyze - and -NMR for piperidinyl protons (δ 1.5–2.8 ppm), methoxyphenyl signals (δ 3.8 ppm for OCH), and pyridazinone carbonyl (δ 165–170 ppm).
- IR: Confirm carbonyl stretches (C=O at 1680–1720 cm) and aromatic C-H bending (690–900 cm).
- X-ray Crystallography: Resolve bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles to validate substituent orientation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer:
- Platelet Aggregation Assay: Use ADP-induced aggregation in human platelet-rich plasma (IC determination) .
- Cardiotonic Activity: Measure positive inotropic effects in isolated guinea pig atria (EC via force transduction) .
- Enzyme Inhibition: Screen against PDE3A (phosphodiesterase) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the benzylpiperidine and methoxyphenyl moieties for enhanced efficacy?
- Methodological Answer:
- Substituent Variation: Replace methoxy with ethoxy or halogens to assess steric/electronic effects.
- Piperidine Modifications: Compare 4-benzyl with 4-aryl or 4-alkyl derivatives.
- Data Table:
| Substituent (R) | IC (Platelet Aggregation, μM) | EC (Inotropic Activity, μM) |
|---|---|---|
| 3-OCH | 0.45 | 1.2 |
| 3-Cl | 0.78 | 2.5 |
| 4-Bn-Piperidine | 0.32 | 0.9 |
| Data adapted from SAR studies on analogous pyridazinones . |
Q. What computational approaches predict binding interactions with cardiovascular targets (e.g., PDE3A)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina with PDE3A (PDB: 1SO2) to model the pyridazinone core’s interaction with the catalytic domain.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between carbonyl and Tyr) .
Q. How can contradictions in biological activity across experimental models be resolved?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
